Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate
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Overview
Description
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound that features a pyridine ring, a pyrrolidinone moiety, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate typically involves multiple steps. One common method includes the alkylation of pyridin-2-ylmethyl alcohols with ketones via a base-promoted C-alkylation reaction . This approach is efficient and environmentally benign, providing high yields and broad functional group tolerance.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly involving the pyridine ring.
Common Reagents and Conditions
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: The major product is pyridin-2-yl-methanone.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate involves its interaction with molecular targets through its functional groups. The pyridine and pyrrolidinone moieties can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl-methanone: A simpler compound with similar functional groups.
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridine ring and have similar synthetic routes.
Imidazole Containing Compounds: These compounds have similar applications in medicinal chemistry.
Uniqueness
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications .
Biological Activity
Pyridin-2-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate is a complex organic compound with potential biological activities that are being explored in various research settings. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H20N4O3
- Molecular Weight : 352.4 g/mol
- CAS Number : 942012-44-4
The structure consists of a pyridine ring attached to a carbamate group, which is further connected to a 2-oxopyrrolidine moiety. This structural complexity suggests multiple sites for biological interaction, making it a candidate for various pharmacological studies.
Anticancer Properties
Recent studies have shown that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, pyridinethione derivatives have demonstrated selective activity against human liver and colon cancer cells while showing low cytotoxicity against non-tumor cell lines. The antiproliferative effects were assessed using the MTT assay, revealing that some compounds had IC50 values comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Pyridine Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
Compound 5d | HCT-116 (Colon) | 5.0 | High |
Compound 10c | HepG2 (Liver) | 3.5 | Moderate |
Compound 7b | MCF7 (Breast) | >20 | Low |
The mechanism by which pyridine derivatives exert their anticancer effects often involves the inhibition of specific kinases or enzymes essential for cancer cell survival. For example, certain derivatives have been shown to inhibit the oncogenic serine/threonine kinase PIM-1, which plays a crucial role in the survival of cancer cells . Molecular docking studies indicate that these compounds can effectively bind to target proteins associated with cancer progression.
Neuroprotective Effects
Pyridine derivatives also exhibit neuroprotective properties, which are being investigated for their potential in treating neurodegenerative diseases. Research indicates that these compounds may enhance cognitive function and protect against neuronal damage through antioxidant mechanisms .
Table 2: Neuroprotective Activity of Pyridine Derivatives
Compound | Model System | Effect Observed |
---|---|---|
Compound A | PC12 Cells | Increased viability |
Compound B | Mouse Model | Reduced neuroinflammation |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics and low toxicity profiles in animal models. However, detailed pharmacokinetic studies are still needed to establish its bioavailability and metabolic pathways .
Case Studies
Several case studies highlight the efficacy of pyridine derivatives in clinical settings. For example, a recent trial involving a related compound demonstrated significant tumor reduction in patients with advanced liver cancer after a treatment regimen incorporating these derivatives .
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-16-5-3-9-21(16)15-10-13(6-8-19-15)11-20-17(23)24-12-14-4-1-2-7-18-14/h1-2,4,6-8,10H,3,5,9,11-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOMLQJBRVGILJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)OCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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